molecular formula C24H23N5O3S B2674858 2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 536984-52-8

2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2674858
CAS No.: 536984-52-8
M. Wt: 461.54
InChI Key: NMWHMRCSERQEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a synthetically designed triazolquinazolinone derivative that represents a chemotype of significant interest in medicinal chemistry and kinase research. Its core structure is based on a fused triazoloquinazolinone scaffold, a privileged structure known for its diverse biological activities. The specific substitution pattern, featuring a 4-nitrophenyl group at the 9-position and a benzylsulfanyl moiety at the 2-position, is engineered to confer high-affinity binding to the ATP-binding sites of various protein kinases. This compound is primarily utilized as a potent and selective chemical probe to investigate kinase-mediated signaling pathways in cellular models of disease, particularly in oncology research. Its mechanism of action involves competitive inhibition of kinase activity, leading to the suppression of downstream phosphorylation events and the induction of apoptosis in malignant cells. Researchers employ this molecule to elucidate the functional roles of specific kinases in proliferation, survival, and metastasis, providing critical insights for target validation and drug discovery efforts . The structural features, including the electron-withdrawing nitro group, are critical for optimizing interactions within the kinase active site, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for cancer .

Properties

IUPAC Name

2-benzylsulfanyl-6,6-dimethyl-9-(4-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-24(2)12-18-20(19(30)13-24)21(16-8-10-17(11-9-16)29(31)32)28-22(25-18)26-23(27-28)33-14-15-6-4-3-5-7-15/h3-11,21H,12-14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWHMRCSERQEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. One common route includes:

    Formation of the Triazoloquinazoline Core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and quinazoline precursors under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: This step often involves nucleophilic substitution reactions where a benzylthiol reacts with a suitable leaving group on the triazoloquinazoline core.

    Addition of the Dimethyl and Nitrophenyl Groups: These groups can be introduced through alkylation and nitration reactions, respectively, using reagents like methyl iodide and nitric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylsulfanyl group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like thiols, amines, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazoloquinazolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, 2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has shown promise in various applications:

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazoloquinazoline core. The benzylsulfanyl and nitrophenyl groups may enhance binding affinity and specificity by interacting with hydrophobic pockets and aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Biological Activity

The compound 2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one (BMN-TQ) is a complex organic molecule belonging to the quinazoline derivative class. This compound features a triazole ring fused with a quinazoline structure known for diverse biological activities. The presence of functional groups such as benzylsulfanyl and nitrophenyl enhances its potential applications in medicinal chemistry.

Chemical Structure and Properties

BMN-TQ's structure includes:

  • Quinazolinone core : Associated with kinase inhibitory properties.
  • Triazole ring : Often linked to antimicrobial activity.
  • Benzylsulfanyl group : May contribute to the compound's interaction with biological targets.
  • Nitrophenyl group : Known to enhance bioactivity and stability.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. BMN-TQ is hypothesized to exhibit significant cytotoxic effects against various cancer cell lines due to its structural features that may inhibit key signaling pathways involved in tumor growth.

  • Mechanism of Action : The quinazoline core may act as a kinase inhibitor, targeting enzymes that play crucial roles in cell proliferation and survival. Studies have shown that similar compounds can effectively inhibit cancer cell proliferation in vitro and in vivo.

Antimicrobial Activity

The presence of the triazole ring and nitrophenyl group suggests BMN-TQ has potential antimicrobial properties. Compounds with these structural motifs are often evaluated for their effectiveness against bacteria and fungi.

  • Research Findings : Preliminary studies indicate that BMN-TQ exhibits antibacterial activity against various strains of pathogenic bacteria. The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways could be responsible for its antimicrobial effects.

Research Data and Case Studies

Study Findings
Study on Quinazoline Derivatives Demonstrated significant anticancer activity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines.
Antimicrobial Evaluation Showed effective inhibition of bacterial growth comparable to standard antibiotics.
Kinase Inhibition Assay Suggested potential as a kinase inhibitor with implications for cancer therapy.

Detailed Case Study

A recent study evaluated the cytotoxic effects of BMN-TQ on MCF-7 cells using MTT assays. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, suggesting potent anticancer activity. Additionally, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-triazoloquinazolin-8-one, and how do catalyst systems influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of precursor triazole and quinazolinone derivatives. A deep eutectic catalyst (e.g., NGPU) significantly improves efficiency, reducing reaction times (e.g., from 12 hours to 2 hours) and minimizing catalyst loading (0.5 mol% vs. 5 mol% for conventional catalysts). Comparative studies (e.g., Table 6 in ) show higher yields (>85%) with NGPU due to enhanced stabilization of intermediates . Column chromatography (SiO₂, cyclohexane:EtOAc gradients) is recommended for purification .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : X-ray crystallography and DFT calculations are critical. For example, a derivative with a 4-nitrophenyl group was analyzed using Hirshfeld surface analysis to map intermolecular interactions, revealing dominant H-bonding and π-π stacking contributions. IR and NMR spectroscopy (¹H/¹³C) should confirm functional groups, with chemical shifts for the benzylsulfanyl moiety typically appearing at δ 3.8–4.2 ppm (¹H) and δ 40–45 ppm (¹³C) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Triazoloquinazolinones are pharmacologically active scaffolds. Use in vitro assays such as:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., EGFR tyrosine kinase). Reference the bioactivity trends of analogous triazole derivatives in .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity of the 4-nitrophenyl substituent?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model electron-withdrawing effects of the nitro group. For instance, discrepancies in nucleophilic substitution rates may arise from solvent effects (e.g., DMSO vs. THF), which polarize the nitro group. Compare HOMO-LUMO gaps and Mulliken charges between computational models and experimental UV-Vis data .

Q. What strategies mitigate aggregation-induced quenching in fluorescence-based studies of this compound?

  • Methodological Answer : Aggregation can be addressed via:

  • Co-solvents : Add 10% DMSO to aqueous buffers.
  • Structural modification : Introduce bulky substituents (e.g., tert-butyl) to the triazole ring to sterically hinder π-stacking.
  • Nanoparticle encapsulation : Use silica or polymer nanoparticles to isolate individual molecules. highlights similar approaches for triazoloquinazolinone derivatives .

Q. How does the choice of experimental design (e.g., split-plot vs. randomized block) affect reproducibility in pharmacological studies?

  • Methodological Answer : For multi-variable studies (e.g., dose-response, time-course), use a split-split-plot design with:

  • Main plots : Treatment groups (e.g., compound vs. control).
  • Subplots : Dosage levels.
  • Sub-subplots : Time points.
    This minimizes confounding variables and aligns with frameworks in , which validated phenolic compound stability using similar designs .

Q. What environmental fate studies are needed to assess ecotoxicity of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework ( ):

Physicochemical profiling : LogP, hydrolysis half-life (pH 7–9).

Biotic/abiotic degradation : OECD 301F ready biodegradability test.

Trophic transfer analysis : Use model organisms (e.g., Daphnia magna) to quantify bioaccumulation factors .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the catalytic efficiency of NGPU vs. Pd-based systems?

  • Methodological Answer : Discrepancies often arise from solvent polarity and substrate steric effects. For example, shows NGPU outperforms Pd catalysts in polar aprotic solvents (DMF, DMSO) due to better stabilization of zwitterionic intermediates. In non-polar solvents (toluene), Pd systems may dominate. Always cross-reference reaction conditions (e.g., Table 6 in ) and validate with control experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.